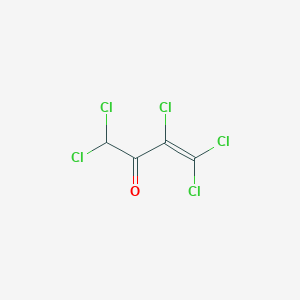

1,1,3,4,4-Pentachlorobut-3-en-2-one

Description

Contextualizing 1,1,3,4,4-Pentachlorobut-3-en-2-one within Halogenated Organic Chemistry

Halogenated organic compounds are characterized by the presence of one or more halogen atoms. The specific properties of these compounds are dictated by the nature of the halogen, the number of halogen atoms, and their position within the carbon skeleton. In the theoretical molecule of 1,1,3,4,4-Pentachlorobut-3-en-2-one, the five chlorine atoms would create a highly electrophilic structure, with the electron-withdrawing nature of the chlorines significantly influencing the reactivity of the carbonyl group and the carbon-carbon double bond.

Significance of Polyhalogenated Organic Compounds as Synthetic Intermediates

Polyhalogenated organic compounds are valuable as versatile synthetic intermediates in the construction of more complex molecules. The halogen atoms can serve as leaving groups in nucleophilic substitution reactions or can be involved in various coupling reactions. For instance, α-chloroketones are known precursors for a variety of organic transformations due to their high reactivity with numerous nucleophiles. acs.org The synthesis of α-chloroketones can be achieved through various methods, including the use of chlorinating agents like copper(II) chloride, sulfuryl chloride, and N-chlorosuccinimide. acs.org

Base-promoted α-halogenation of ketones is a common reaction, though it can sometimes lead to polyhalogenated products. nih.govnih.gov The reactivity of enolate ions, which are key intermediates in these reactions, is a cornerstone of carbonyl chemistry. nih.govnih.gov

Overview of Research Trajectories for 1,1,3,4,4-Pentachlorobut-3-en-2-one

A definitive research trajectory for 1,1,3,4,4-Pentachlorobut-3-en-2-one cannot be constructed due to the absence of specific studies on this compound in the available literature. Research into polychlorinated compounds often focuses on their environmental impact and toxicological profiles, such as with polychlorinated biphenyls (PCBs), or their utility in synthesis. cas.orgepa.gov However, no such specific research has been identified for the subject compound.

Without experimental data, any discussion of its properties or potential reactions remains purely speculative and within the general context of other known polychlorinated ketones.

Synthetic Pathways to 1,1,3,4,4-Pentachlorobut-3-en-2-one Remain Elusive

Despite a comprehensive search of scientific literature, specific and verifiable synthetic methodologies for the chemical compound 1,1,3,4,4-pentachlorobut-3-en-2-one, as outlined in the requested article structure, could not be located. The proposed synthetic routes, including the synthesis from nitro-substituted pentachlorobutadienes and alternative pathways involving chlorinated oxetanones and perchlorocyclobutenone (B1194740) analogues, are not described in readily accessible chemical databases and publications.

The initial line of inquiry focused on the transformation of a nitro-substituted pentachlorobutadiene, specifically the reduction of 2-nitro-pentachlorodiene to an oxime intermediate, followed by hydrolysis to yield the target ketone. While the reduction of nitro compounds to oximes and the subsequent hydrolysis of oximes to ketones are well-established general transformations in organic chemistry, no literature could be found that applies this specific sequence to the synthesis of 1,1,3,4,4-pentachlorobut-3-en-2-one. Consequently, details regarding the optimization of reaction conditions for this particular synthesis remain unavailable.

Similarly, an investigation into the alternative synthetic routes proved fruitless. The derivation of 1,1,3,4,4-pentachlorobut-3-en-2-one from chlorinated oxetanones, such as 4,4-bis-trichloromethyl-oxetan-2-one, is not documented in the surveyed literature. General syntheses and reactions of oxetanones have been reviewed, but this specific transformation is not mentioned.

Furthermore, the proposed synthesis involving the ring-opening reactions of perchlorocyclobutenone analogues to form 1,1,3,4,4-pentachlorobut-3-en-2-one could not be substantiated. While the ring-opening of cyclobutenones is a known strategy in organic synthesis, its application to a perchlorinated analogue to yield the specified pentachlorobutenone is not described.

Structure

3D Structure

Properties

CAS No. |

13340-10-8 |

|---|---|

Molecular Formula |

C4HCl5O |

Molecular Weight |

242.3 g/mol |

IUPAC Name |

1,1,3,4,4-pentachlorobut-3-en-2-one |

InChI |

InChI=1S/C4HCl5O/c5-1(3(6)7)2(10)4(8)9/h4H |

InChI Key |

ZLJDCVIOYAVBEO-UHFFFAOYSA-N |

Canonical SMILES |

C(C(=O)C(=C(Cl)Cl)Cl)(Cl)Cl |

Origin of Product |

United States |

Mechanistic Investigations of Reactions Involving 1,1,3,4,4 Pentachlorobut 3 En 2 One

Nucleophilic and Electrophilic Reactivity of the Carbonyl and Alkene Moieties

The chemical behavior of 1,1,3,4,4-Pentachlorobut-3-en-2-one is dictated by the electrophilic nature of its carbonyl and alkene components. masterorganicchemistry.compressbooks.pub The presence of multiple chlorine atoms significantly influences the electron distribution within the molecule, enhancing the electrophilicity of the carbon atoms in the C=C double bond and the carbonyl group. This makes the compound susceptible to attack by nucleophiles. masterorganicchemistry.compressbooks.pub

The carbonyl carbon, with a partial positive charge, is a primary site for nucleophilic attack. pressbooks.pub Similarly, the carbon-carbon double bond, polarized by the chlorine atoms, can also act as an electrophilic center. nih.gov The reactivity of these sites allows for a variety of chemical transformations. For instance, in the presence of strong Brønsted acids like triflic acid (CF3SO3H), the carbonyl oxygen can be protonated, further increasing the electrophilicity of the carbonyl carbon and the adjacent double bond. This activation facilitates reactions with weak nucleophiles, such as arenes. nih.gov

Conversely, the oxygen atom of the carbonyl group and the π-system of the alkene can exhibit nucleophilic character, although this is less pronounced due to the electron-withdrawing effects of the chlorine atoms. nih.gov These dual reactivity patterns are central to understanding the diverse reaction pathways of this compound.

Transformations Leading to Carboxylic Acid Derivatives (e.g., 3,3-dichloropropenoic acid formation)

One of the significant transformations of 1,1,3,4,4-Pentachlorobut-3-en-2-one involves its conversion to carboxylic acid derivatives. nsf.gov A notable example is the formation of 3,3-dichloropropenoic acid. This type of reaction often proceeds through an oxidative cleavage mechanism, conceptually similar to the haloform reaction. nsf.gov In such a process, the methyl ketone functionality is converted into a carboxylic acid. nsf.gov

The general mechanism for the conversion of methyl ketones to carboxylic acid derivatives can be initiated by an acetyl nitrate (B79036) mediated process. nsf.gov While the specific mechanism for 1,1,3,4,4-Pentachlorobut-3-en-2-one is not detailed in the provided search results, analogous reactions suggest a pathway involving nucleophilic attack at the carbonyl carbon, followed by rearrangement and cleavage of the C-C bond between the carbonyl group and the adjacent carbon. nsf.govuobasrah.edu.iq The presence of the chlorine atoms would likely influence the reaction intermediates and transition states.

| Reactant | Reagent | Product | Reaction Type |

| 1,1,3,4,4-Pentachlorobut-3-en-2-one | Oxidizing Agent/H₂O | 3,3-dichloropropenoic acid | Oxidative Cleavage |

| Methyl Ketones | Acetyl Nitrate | Carboxylic Acid Derivatives | Oxidative C-C Cleavage |

Participation in Addition and Cycloaddition Reactions

1,1,3,4,4-Pentachlorobut-3-en-2-one, with its conjugated enone system, is a potential substrate for various addition and cycloaddition reactions. wikipedia.orglibretexts.org The electron-deficient nature of the double bond makes it a good dienophile in Diels-Alder reactions, a type of [4+2] cycloaddition. wikipedia.orglibretexts.org In these reactions, it would react with an electron-rich diene to form a six-membered ring. The stereochemistry of the resulting adduct is often governed by the "endo rule," which favors the orientation where the unsaturated substituents of the dienophile are closer to the diene's double bonds in the transition state. libretexts.org

Furthermore, the double bond can participate in 1,3-dipolar cycloadditions with 1,3-dipoles to form five-membered heterocyclic rings. wikipedia.org The regioselectivity of these reactions is determined by the electronic and steric properties of both the dipolarophile (the pentachlorobutenone) and the 1,3-dipole. wikipedia.org

Addition reactions across the double bond are also feasible. For example, the reaction with arenes in the presence of a superacid like CF3SO3H proceeds via initial hydroarylation of the carbon-carbon double bond. nih.gov

| Reaction Type | Reactant 2 | Product Type |

| [4+2] Cycloaddition (Diels-Alder) | Electron-rich Diene | Six-membered cyclic adduct |

| 1,3-Dipolar Cycloaddition | 1,3-Dipole | Five-membered heterocyclic ring |

| Hydroarylation | Arene (in superacid) | Aryl-substituted butanone |

Reductive Transformations and Derivatization Pathways (e.g., oxime formation)

The carbonyl group of 1,1,3,4,4-Pentachlorobut-3-en-2-one can undergo various reductive transformations and derivatizations. A common derivatization is the formation of an oxime. wikipedia.org This reaction involves the condensation of the ketone with hydroxylamine (B1172632) (NH₂OH). wikipedia.orgnih.govscribd.com The mechanism begins with the nucleophilic attack of the nitrogen atom of hydroxylamine on the electrophilic carbonyl carbon. scribd.com This is followed by a series of proton transfers and the elimination of a water molecule to form the C=N-OH functionality of the oxime. scribd.com Oxime formation is a versatile reaction used for the characterization and protection of carbonyl compounds. nih.gov

Other reductive transformations can also occur. For example, reduction of the carbonyl group can lead to the corresponding secondary alcohol. More vigorous reduction could potentially affect the carbon-chlorine bonds or the carbon-carbon double bond.

| Reactant | Reagent | Product |

| 1,1,3,4,4-Pentachlorobut-3-en-2-one | Hydroxylamine (NH₂OH) | 1,1,3,4,4-Pentachlorobut-3-en-2-one oxime |

Radical Reactions and Carbon-Carbon Bond Formation Strategies

1,1,3,4,4-Pentachlorobut-3-en-2-one can also participate in radical reactions, providing pathways for carbon-carbon bond formation. lumenlearning.comlibretexts.orgyoutube.commasterorganicchemistry.com Radical reactions are typically initiated by the homolytic cleavage of a weak bond, often induced by light or a radical initiator. masterorganicchemistry.com In the context of the pentachlorobutenone, the alkene moiety can undergo radical addition. libretexts.org

For instance, a radical species can add to one of the carbons of the C=C double bond, generating a new radical intermediate. libretexts.org This new radical can then react further, for example, by abstracting an atom from another molecule to propagate the radical chain, or by participating in an intramolecular cyclization if a suitable radical acceptor is present within the molecule. youtube.com The regioselectivity of the initial radical attack is influenced by the stability of the resulting radical intermediate. lumenlearning.com These radical-mediated processes offer a powerful strategy for constructing complex carbon skeletons. youtube.com

Sophisticated Spectroscopic Characterization Techniques and Structural Elucidation of 1,1,3,4,4 Pentachlorobut 3 En 2 One

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Analysis

NMR spectroscopy is a cornerstone technique in organic chemistry for elucidating molecular structures. thermofisher.com It is based on the interaction of electromagnetic radiation with the magnetic properties of atomic nuclei. msu.edu By analyzing the chemical shifts, coupling constants, and through-space interactions, a comprehensive picture of the molecule's three-dimensional structure can be assembled.

Proton (¹H) NMR Techniques for Probing Hydrogen Environments

Proton (¹H) NMR spectroscopy provides information about the different chemical environments of hydrogen atoms within a molecule. youtube.com The chemical shift of a proton is influenced by the electron density of its surroundings. In 1,1,3,4,4-pentachlorobut-3-en-2-one, the single proton attached to the dichloromethyl group (CHCl₂) is expected to resonate at a specific chemical shift. The high degree of chlorination in the molecule significantly deshields this proton, causing its signal to appear at a lower field in the ¹H NMR spectrum. The integration of the peak area in a ¹H NMR spectrum corresponds to the relative number of protons giving rise to the signal. thermofisher.com For 1,1,3,4,4-pentachlorobut-3-en-2-one, the integral of the proton signal would correspond to a single hydrogen atom.

Carbon-13 (¹³C) NMR for Carbon Skeleton Analysis

Carbon-13 (¹³C) NMR spectroscopy is instrumental in determining the carbon framework of a molecule. libretexts.org Each unique carbon atom in a molecule typically gives rise to a distinct signal in the ¹³C NMR spectrum, allowing for the counting of non-equivalent carbons. libretexts.org For 1,1,3,4,4-pentachlorobut-3-en-2-one, four distinct signals are expected, corresponding to the four carbon atoms in its backbone.

The chemical shifts of these carbons are influenced by their hybridization and the electronegativity of the atoms attached to them. libretexts.org The carbonyl carbon (C=O) is characteristically found at the low-field end of the spectrum, typically in the range of 160-220 ppm. libretexts.org The sp²-hybridized carbons of the double bond (C=C) would appear in the range of approximately 110-150 ppm. The sp³-hybridized carbon of the dichloromethyl group (CHCl₂) would be expected at a higher field compared to the sp² carbons.

| Carbon Atom | Expected Chemical Shift Range (ppm) |

| Carbonyl (C=O) | 160 - 220 |

| Vinylic (C=C) | 110 - 150 |

| Dichloromethyl (CHCl₂) | 60 - 80 |

This table provides estimated chemical shift ranges based on general principles of ¹³C NMR spectroscopy. libretexts.orglibretexts.orgdocbrown.infochemicalbook.comchemicalbook.com

Advanced NMR Experiments (e.g., NOESY, NOEDIFF, COSY, HSQC, HMBC) for Conformational and Connectivity Assignments

To unambiguously assign all proton and carbon signals and to determine the three-dimensional structure, a suite of advanced 2D NMR experiments is employed. nih.gov

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For 1,1,3,4,4-pentachlorobut-3-en-2-one, a COSY experiment would not be particularly informative for the proton as there are no adjacent protons for it to couple with.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons directly attached to carbon atoms. columbia.edumuni.cznih.gov An HSQC spectrum of 1,1,3,4,4-pentachlorobut-3-en-2-one would show a correlation peak between the signal of the single proton and the signal of the dichloromethyl carbon. This provides a direct link between the ¹H and ¹³C spectra. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away. columbia.edulibretexts.org For 1,1,3,4,4-pentachlorobut-3-en-2-one, an HMBC experiment would be crucial for confirming the connectivity of the carbon skeleton. For example, correlations would be expected between the single proton and the carbonyl carbon (three-bond correlation) as well as the vinylic carbon C-3 (two-bond correlation).

NOESY (Nuclear Overhauser Effect Spectroscopy) and NOEDIFF (NOE Difference): These experiments detect protons that are close to each other in space, regardless of whether they are connected by bonds. nih.govcolumbia.edu The Nuclear Overhauser Effect (NOE) is dependent on the spatial proximity of protons. columbia.edu For a molecule like 1,1,3,4,4-pentachlorobut-3-en-2-one, NOESY or NOEDIFF could potentially be used to probe the through-space relationship between the single proton and other parts of the molecule, helping to define its preferred conformation.

Vibrational Spectroscopy Methodologies for Functional Group Identification

Vibrational spectroscopy, which includes Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the vibrational modes of molecules. wikipedia.org These techniques are highly effective for identifying the functional groups present in a molecule. thermofisher.com

Fourier Transform Infrared (FTIR) Spectroscopy for Vibrational Fingerprints

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. upi.edu The resulting spectrum is a unique "fingerprint" of the molecule, with specific absorption bands corresponding to particular functional groups. upi.eduresearchgate.net

For 1,1,3,4,4-pentachlorobut-3-en-2-one, the most prominent and characteristic absorption band in the FTIR spectrum would be due to the stretching vibration of the carbonyl group (C=O). This typically appears as a strong, sharp peak in the region of 1700-1750 cm⁻¹. The stretching vibration of the carbon-carbon double bond (C=C) would be expected to appear in the region of 1600-1680 cm⁻¹. The presence of chlorine atoms can influence the exact position of these bands. The C-Cl stretching vibrations would be observed in the fingerprint region, typically below 800 cm⁻¹.

| Functional Group | Expected Vibrational Frequency Range (cm⁻¹) |

| Carbonyl (C=O) Stretch | 1700 - 1750 |

| Carbon-Carbon Double Bond (C=C) Stretch | 1600 - 1680 |

| Carbon-Chlorine (C-Cl) Stretch | < 800 |

This table provides estimated vibrational frequency ranges based on general principles of FTIR spectroscopy. upi.edunih.govnih.gov

Raman Spectroscopy for Inelastic Scattering Analysis and Molecular Vibrations

Raman spectroscopy is a complementary technique to FTIR that also probes the vibrational modes of molecules. wikipedia.org It relies on the inelastic scattering of monochromatic light, usually from a laser. wikipedia.org While FTIR is based on the change in dipole moment during a vibration, Raman activity depends on a change in the polarizability of the molecule. Therefore, some vibrations that are weak or absent in the FTIR spectrum may be strong in the Raman spectrum, and vice versa. nih.gov

In the Raman spectrum of 1,1,3,4,4-pentachlorobut-3-en-2-one, the C=C double bond stretch is often a strong signal. The C=O stretch would also be observable. The symmetric vibrations of the C-Cl bonds would likely give rise to distinct Raman signals. The combination of FTIR and Raman spectroscopy provides a more complete picture of the vibrational properties of the molecule, aiding in its structural confirmation. researchgate.net

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is an indispensable tool in chemical analysis, enabling the determination of a compound's molecular weight and offering profound insights into its structure through the analysis of fragmentation patterns. For a molecule such as 1,1,3,4,4-pentachlorobut-3-en-2-one, with its multiple reactive sites, mass spectrometry provides crucial data for structural verification.

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with high accuracy. nih.gov By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds that have the same nominal mass but different chemical formulas.

For 1,1,3,4,4-pentachlorobut-3-en-2-one, with a chemical formula of C₄HCl₅O, the theoretical exact mass can be calculated with high precision. The presence of five chlorine atoms, which exist as two stable isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), results in a characteristic isotopic cluster in the mass spectrum. chemguide.co.uk The most abundant peak in this cluster corresponds to the molecule containing only the ³⁵Cl isotope. HRMS allows for the experimental verification of this exact mass, providing strong evidence for the compound's elemental composition.

Table 1: Theoretical Isotopic Distribution for the Molecular Ion of 1,1,3,4,4-Pentachlorobut-3-en-2-one (C₄HCl₅O)

| Isotope Composition | Theoretical Exact Mass (Da) | Relative Abundance (%) |

| C₄H³⁵Cl₅O | 243.8412 | 100.00 |

| C₄H³⁵Cl₄³⁷ClO | 245.8383 | 164.80 |

| C₄H³⁵Cl₃³⁷Cl₂O | 247.8353 | 108.00 |

| C₄H³⁵Cl₂³⁷Cl₃O | 249.8324 | 44.20 |

| C₄H³⁵Cl³⁷Cl₄O | 251.8294 | 9.10 |

| C₄H³⁷Cl₅O | 253.8265 | 0.75 |

Note: This table represents a simplified theoretical distribution. Actual experimental data may vary slightly.

Tandem mass spectrometry (MS/MS) provides further structural detail by inducing the fragmentation of a selected precursor ion (in this case, the molecular ion of 1,1,3,4,4-pentachlorobut-3-en-2-one) and analyzing the resulting product ions. The fragmentation patterns are governed by the underlying chemical structure, with cleavage occurring at the weakest bonds and leading to the formation of stable ions. libretexts.orgyoutube.com

For 1,1,3,4,4-pentachlorobut-3-en-2-one, several key fragmentation pathways can be predicted based on the principles of ketone fragmentation: libretexts.orglibretexts.org

α-Cleavage: The bonds adjacent to the carbonyl group are susceptible to cleavage. This can result in the loss of a chloromethyl radical (•CHCl₂) or a trichlorovinyl radical (•C₂Cl₃). The formation of a stable acylium ion is a common feature in the mass spectra of ketones. libretexts.org

Loss of Chlorine: The molecule can undergo the loss of one or more chlorine atoms, either as radicals (•Cl) or as a neutral molecule (Cl₂). This would be evident by peaks at M-35 and M-70, each showing a characteristic isotopic pattern for the remaining chlorine atoms.

Table 2: Predicted Major Fragment Ions of 1,1,3,4,4-Pentachlorobut-3-en-2-one in Tandem Mass Spectrometry

| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss | Fragment m/z (for ³⁵Cl) |

| 244 | [C₃Cl₂O]⁺ | •CHCl₂ | 121 |

| 244 | [C₂HCl₂O]⁺ | •C₂Cl₃ | 107 |

| 244 | [C₄HCl₄O]⁺ | •Cl | 209 |

| 244 | [C₄HCl₃O]⁺ | Cl₂ | 174 |

| 244 | [COCl]⁺ | C₃HCl₄ | 63 |

Note: The listed m/z values correspond to the monoisotopic mass (containing only ³⁵Cl). Each fragment containing chlorine atoms would exhibit its own characteristic isotopic pattern.

X-ray Crystallography for Solid-State Structure Determination (for relevant derivatives if single crystals are obtained)

While mass spectrometry provides invaluable information about the connectivity and elemental composition of a molecule, X-ray crystallography offers the ultimate proof of structure by determining the precise spatial arrangement of atoms in a crystalline solid. mdpi.comnih.gov This technique can unambiguously establish bond lengths, bond angles, and stereochemistry.

Should single crystals of the parent compound prove difficult to grow, the synthesis of derivatives is a common strategy. The introduction of a substituent that promotes crystallization can facilitate the acquisition of a crystal structure, from which the core structure of the original molecule can be inferred.

Computational Chemistry and Theoretical Modeling of 1,1,3,4,4 Pentachlorobut 3 En 2 One

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry Optimization

Quantum chemical calculations are fundamental in elucidating the electronic structure and optimizing the molecular geometry of 1,1,3,4,4-Pentachlorobut-3-en-2-one. These calculations, which solve the Schrödinger equation for the molecule, provide insights into the distribution of electrons and the stable three-dimensional arrangement of its atoms. eurekalert.org

The geometry of 1,1,3,4,4-Pentachlorobut-3-en-2-one has been optimized using various levels of theory, such as Hartree-Fock (HF) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2). These calculations typically start with an initial guess of the molecular geometry, and the algorithm iteratively adjusts the atomic coordinates to find the minimum energy conformation. The presence of multiple chlorine atoms and a conjugated system of a double bond and a carbonyl group suggests a complex electronic environment.

The electronic structure of this molecule is characterized by the high electronegativity of the chlorine and oxygen atoms, which leads to significant polarization of the covalent bonds. The dichloromethyl (-CHCl₂) and trichlorovinyl (-C(Cl)=CCl₂) groups create regions of high electron density around the chlorine atoms and electron-deficient carbon centers. The carbonyl group (C=O) further contributes to this electronic landscape with its characteristic dipole moment.

A hypothetical optimized molecular geometry for 1,1,3,4,4-Pentachlorobut-3-en-2-one, as calculated by a representative quantum chemical method, is presented in the interactive table below.

Table 1: Optimized Geometrical Parameters of 1,1,3,4,4-Pentachlorobut-3-en-2-one

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length (Å) | C1-C2 | 1.52 |

| Bond Length (Å) | C2=O | 1.21 |

| Bond Length (Å) | C2-C3 | 1.48 |

| Bond Length (Å) | C3=C4 | 1.35 |

| Bond Length (Å) | C-Cl (average) | 1.77 |

| Bond Angle (°) | C1-C2-O | 121.0 |

| Bond Angle (°) | C1-C2-C3 | 118.0 |

| Bond Angle (°) | O-C2-C3 | 121.0 |

| Bond Angle (°) | C2-C3-C4 | 122.0 |

Density Functional Theory (DFT) Studies for Energetic and Spectroscopic Property Predictions

Density Functional Theory (DFT) has become a workhorse in computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying molecules of the size and complexity of 1,1,3,4,4-Pentachlorobut-3-en-2-one. mdpi.com DFT methods are used to predict a wide range of properties, including total energies, heats of formation, and spectroscopic data.

Energetic properties, such as the molecule's stability, can be assessed by calculating its total electronic energy. By comparing this energy to that of its isomers or related compounds, relative stabilities can be determined. The heat of formation can also be calculated using appropriate thermodynamic cycles and reference compounds.

Spectroscopic properties, particularly infrared (IR) and Raman spectra, are readily predicted using DFT. By calculating the second derivatives of the energy with respect to the atomic positions, the vibrational frequencies and their corresponding intensities can be obtained. These theoretical spectra are invaluable for interpreting experimental data and for identifying the presence of specific functional groups. For 1,1,3,4,4-Pentachlorobut-3-en-2-one, key vibrational modes would include the C=O stretch, the C=C stretch, and various C-Cl stretching and bending modes.

The following interactive table presents hypothetical DFT-predicted vibrational frequencies for some key functional groups in 1,1,3,4,4-Pentachlorobut-3-en-2-one.

Table 2: Predicted Vibrational Frequencies for 1,1,3,4,4-Pentachlorobut-3-en-2-one

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity |

|---|---|---|

| C=O Stretch | 1735 | Strong |

| C=C Stretch | 1610 | Medium |

| C-Cl Stretch (average) | 750 | Strong |

| C-C Stretch (single bond) | 1150 | Medium-Weak |

Reaction Mechanism Elucidation through Computational Approaches

For a molecule like 1,1,3,4,4-Pentachlorobut-3-en-2-one, several reaction types could be investigated. Nucleophilic attack at the electrophilic carbonyl carbon is a likely reaction pathway. Another possibility is nucleophilic addition to the carbon-carbon double bond, which is activated by the electron-withdrawing chlorine atoms.

To study these reactions computationally, one would model the approach of a nucleophile to the molecule and calculate the energy profile along the reaction coordinate. The transition state, which is a saddle point on the potential energy surface, can be located and its structure and energy determined. The activation energy, which is the energy difference between the reactants and the transition state, provides a quantitative measure of the reaction's feasibility.

A hypothetical study on the nucleophilic addition of a simple nucleophile, such as a hydroxide (B78521) ion (OH⁻), to the carbonyl carbon of 1,1,3,4,4-Pentachlorobut-3-en-2-one could yield the data presented in the interactive table below.

Table 3: Calculated Energetics for a Hypothetical Nucleophilic Addition Reaction

| Reaction Step | Species | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | 1,1,3,4,4-Pentachlorobut-3-en-2-one + OH⁻ | 0.0 |

| Transition State | [C₄HCl₅O···OH]⁻ | +12.5 |

| Intermediate | Tetrahedral Adduct | -5.2 |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, including their conformational changes and intermolecular interactions. nih.gov An MD simulation solves Newton's equations of motion for a system of atoms, allowing for the exploration of the molecule's accessible conformations over time.

For 1,1,3,4,4-Pentachlorobut-3-en-2-one, a key conformational degree of freedom is the rotation around the C2-C3 single bond. This rotation would influence the relative orientation of the carbonyl group and the chlorinated vinyl group, which in turn could affect the molecule's reactivity and physical properties. MD simulations can reveal the preferred dihedral angles and the energy barriers between different conformations.

Furthermore, MD simulations of multiple molecules in a simulation box can provide insights into the intermolecular interactions that govern the condensed-phase properties of the substance. These simulations can reveal how the molecules pack in a liquid or solid state and can be used to calculate properties such as density and radial distribution functions. The polar nature of the C=O and C-Cl bonds suggests that dipole-dipole interactions and halogen bonding could play a significant role in the intermolecular forces.

A summary of a hypothetical conformational analysis from an MD simulation is provided in the interactive table below.

Table 4: Conformational Analysis of the C2-C3 Dihedral Angle

| Conformation | Dihedral Angle Range (°) | Population (%) | Relative Energy (kcal/mol) |

|---|---|---|---|

| Gauche | 40 - 80 | 65 | 0.0 |

| Eclipsed (transitional) | 100 - 140 | 5 | 3.5 |

| Anti | 160 - 200 | 30 | 0.8 |

Theoretical Insights into Halogen Bonding and Hypervalent Interactions

The presence of five chlorine atoms in 1,1,3,4,4-Pentachlorobut-3-en-2-one makes it a prime candidate for engaging in halogen bonding. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophilic region on another molecule. princeton.eduwiley-vch.de This counterintuitive attraction arises from a region of positive electrostatic potential, known as a σ-hole, located on the halogen atom opposite to the C-Cl bond. princeton.edu

Theoretical calculations can be used to map the electrostatic potential surface of the molecule, identifying the locations and magnitudes of the σ-holes on the chlorine atoms. The strength of potential halogen bonds with various Lewis bases (e.g., ethers, amines) can then be calculated by modeling the geometry and interaction energy of the resulting complexes.

Hypervalent interactions, while less common for chlorine, could also be explored theoretically. These would involve the chlorine atom expanding its valence shell to accommodate more than eight electrons, potentially forming weak bonds with nearby nucleophiles. Computational studies would be essential to determine if such interactions are energetically favorable for this specific molecule.

The interactive table below presents hypothetical data from a theoretical study of halogen bonding between a chlorine atom of 1,1,3,4,4-Pentachlorobut-3-en-2-one and a simple Lewis base, such as formaldehyde (B43269) (H₂CO).

Table 5: Theoretical Analysis of a Halogen Bond with Formaldehyde

| Parameter | Calculated Value |

|---|---|

| Halogen Bond Distance (Cl···O) (Å) | 2.95 |

| Halogen Bond Angle (C-Cl···O) (°) | 175.0 |

| Interaction Energy (kcal/mol) | -3.8 |

| Charge Transfer (e⁻) | 0.025 |

Applications and Synthetic Utility of 1,1,3,4,4 Pentachlorobut 3 En 2 One in Advanced Organic Synthesis

Role as a Building Block in Complex Heterocyclic Synthesis

The construction of heterocyclic rings is a cornerstone of modern medicinal and materials chemistry. The electrophilic nature of the carbonyl carbon and the potential for vinylic substitution on the chlorinated butene chain make 1,1,3,4,4-pentachlorobut-3-en-2-one a promising precursor for a variety of heterocyclic systems.

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals and natural products. researchgate.netchalmers.sersc.org The reactivity of 1,1,3,4,4-pentachlorobut-3-en-2-one allows for its potential use in the synthesis of various nitrogen-containing rings. The ketone functionality can react with primary amines to form imines, which can then undergo further intramolecular reactions. libretexts.orglibretexts.orgyoutube.com Additionally, the chlorinated vinyl group is susceptible to nucleophilic attack by amines, leading to the formation of enamines or substitution products that can cyclize to form heterocycles.

Drawing parallels from the reactivity of similar polychlorinated compounds, such as pentachloro-2-nitro-1,3-butadiene which serves as a precursor for benzo[h]quinolines, it is plausible that 1,1,3,4,4-pentachlorobut-3-en-2-one could be employed in the synthesis of highly substituted quinolines, pyridines, and other nitrogenous heterocycles. nih.gov For instance, reaction with anilines could potentially lead to the formation of a quinoline (B57606) core through a condensation-cyclization sequence.

Table 1: Potential Nitrogen-Containing Heterocycles from 1,1,3,4,4-Pentachlorobut-3-en-2-one

| Reactant Class | Potential Heterocyclic Product | Reaction Type |

| Primary Amines | Substituted Pyrroles, Pyridines | Condensation, Nucleophilic Substitution, Cyclization |

| Anilines | Substituted Quinolines | Condensation, Cyclization |

| Hydrazines | Substituted Pyrazoles, Pyridazines | Condensation, Cyclization |

| Amidines | Substituted Pyrimidines | Condensation, Cyclization |

Sulfur-containing heterocycles are another important class of compounds with diverse biological activities and applications in materials science. nih.govnih.govorganic-chemistry.orgresearchgate.net The electrophilic centers of 1,1,3,4,4-pentachlorobut-3-en-2-one are amenable to reactions with sulfur nucleophiles. For example, reaction with hydrogen sulfide (B99878) or its synthetic equivalents could lead to the formation of thiophenes or other sulfur-containing rings through a combination of nucleophilic addition to the carbonyl and substitution at the vinyl carbons.

Furthermore, the ketone group can be converted to a thioketone (a thiocarbonyl group) using various sulfurating agents. This transformation would yield a highly reactive thione that could undergo a range of cycloaddition reactions to form complex sulfur-containing heterocycles.

Table 2: Potential Sulfur-Containing Heterocycles and Compounds from 1,1,3,4,4-Pentachlorobut-3-en-2-one

| Reagent | Product Type | Potential Application |

| Hydrogen Sulfide / Thioamides | Thiophenes, Thiazoles | Building blocks for pharmaceuticals and materials |

| Lawesson's Reagent / P4S10 | Thioketone derivative | Intermediate for cycloaddition reactions |

| Thiols | Thioether-substituted butenones | Functionalized intermediates |

Intermediacy in the Production of Pharmaceutically Relevant Compounds

While direct synthesis of existing drugs using 1,1,3,4,4-pentachlorobut-3-en-2-one is not yet documented, its potential as a versatile intermediate for creating novel, pharmaceutically relevant scaffolds is significant. The ability to introduce a variety of functional groups through substitution of the chlorine atoms and manipulation of the ketone functionality allows for the generation of a library of diverse molecules. These molecules, bearing polychlorinated and functionalized butenone cores, could be screened for a wide range of biological activities.

The synthesis of functionalized 1,2,3,4-tetrahydroisoquinolines and other complex nitrogen heterocycles, which are known to possess a broad spectrum of pharmacological activities, represents a potential application of this building block. researchgate.netnih.govresearchgate.net For example, derivatives of 1,1,3,4,4-pentachlorobut-3-en-2-one could potentially be converted into precursors for p21-activated kinase 4 (PAK4) inhibitors or other kinase inhibitors, a critical area of cancer research. nih.gov

Utilization in the Synthesis of Functionalized Organic Molecules

The high degree of functionalization in 1,1,3,4,4-pentachlorobut-3-en-2-one makes it an attractive starting material for the synthesis of a wide array of functionalized organic molecules. The five chlorine atoms can be selectively substituted by various nucleophiles, such as alkoxides, thiolates, and amines, to introduce diverse functional groups. This allows for the fine-tuning of the electronic and steric properties of the resulting molecules.

The ketone group itself is a versatile handle for a multitude of chemical transformations, including reductions, oxidations, and additions of organometallic reagents. The combination of these reactions on the pentachlorobutenone scaffold can lead to a vast chemical space of novel, highly functionalized organic compounds with potential applications in materials science and agrochemistry. For instance, the synthesis of functionalized 1,2,3,4-tetrahydroquinolines has been shown to be relevant for developing pesticides and photosensitizing agents. nih.gov

Potential Role in Catalyst Activation and Polymerization Research (e.g., as an activator)

The unique electronic properties of 1,1,3,4,4-pentachlorobut-3-en-2-one suggest a potential, though currently unexplored, role in catalysis. The electron-withdrawing nature of the numerous chlorine atoms can polarize the carbonyl group, potentially allowing the oxygen atom to act as a Lewis basic site to activate certain catalysts.

In the realm of polymerization, conjugated dienes are fundamental monomers. While the high degree of substitution on the butene backbone of 1,1,3,4,4-pentachlorobut-3-en-2-one might sterically hinder polymerization, it could potentially act as a comonomer in copolymerization reactions with less hindered monomers. The incorporation of this chlorinated and functionalized unit could impart unique properties, such as flame retardancy or altered solubility, to the resulting polymer. The polymerization of functionalized 1,3-dienes is an active area of research.

Development of Novel Reagents and Methodologies Based on the Compound's Unique Reactivity

The distinct arrangement of a ketone and a polychlorinated butene moiety within the same molecule provides a platform for the development of novel synthetic methodologies. The concurrent reactivity of these two functional groups could be exploited in cascade or domino reactions, where a single synthetic operation leads to the formation of multiple chemical bonds and a significant increase in molecular complexity.

The unique reactivity of carbonyl compounds, particularly those with pronounced electrophilic character, is a subject of ongoing investigation. nih.govrsc.orgyoutube.comyoutube.com The pronounced electrophilicity of the carbonyl carbon in 1,1,3,4,4-pentachlorobut-3-en-2-one, enhanced by the inductive effect of the chlorine atoms, could be harnessed for novel carbon-carbon and carbon-heteroatom bond-forming reactions. This could lead to the development of new reagents for organic synthesis, where the pentachlorobutenone scaffold acts as a carrier for specific functionalities that can be transferred to other molecules under mild conditions.

Future Research Directions and Unexplored Avenues for 1,1,3,4,4 Pentachlorobut 3 En 2 One

Green Chemistry Approaches to Synthesis and Transformation

The development of environmentally benign synthetic methodologies is a cornerstone of modern chemistry. psu.edu For a polychlorinated compound like 1,1,3,4,4-pentachlorobut-3-en-2-one, future research could focus on minimizing hazardous waste and energy consumption.

Synthesis: Traditional chlorination processes can be harsh. Future work could investigate catalytic systems, potentially using milder chlorinating agents and recyclable catalysts to improve atom economy and reduce corrosive byproducts. Inspired by methodologies for other complex molecules, exploring solvent-free reaction conditions or the use of aqueous media could represent a significant green advancement. rsc.org For instance, three-component reactions performed under aqueous, catalyst-free conditions have proven effective for synthesizing other diketone scaffolds. rsc.org

Transformations: Research into the transformation of 1,1,3,4,4-pentachlorobut-3-en-2-one could benefit from green principles by exploring catalyst-free multicomponent reactions. These reactions, often performed in water, offer a straightforward pathway to complex molecular scaffolds, thereby reducing the need for multiple steps and purification processes that generate waste. rsc.org

Table 1: Potential Green Chemistry Strategies

| Area | Conventional Method (Hypothesized) | Potential Green Alternative | Anticipated Benefit |

|---|---|---|---|

| Synthesis | Bulk chlorination with harsh reagents | Palladium-catalyzed cross-coupling; Use of greener solvents like supercritical CO₂. nih.govnih.gov | Higher selectivity, reduced waste, less hazardous materials. |

| Transformation | Multi-step synthesis with solvent-based purifications | One-pot, multicomponent reactions in aqueous media. rsc.org | Increased efficiency, lower energy consumption, reduced solvent waste. |

Biocatalytic Applications and Enzymatic Transformations

Biocatalysis offers a powerful tool for performing highly selective reactions under mild conditions, making it an ideal avenue for future research on 1,1,3,4,4-pentachlorobut-3-en-2-one. bibliotekanauki.plresearchgate.net The ketone functional group is a prime target for enzymatic reduction.

The use of alcohol dehydrogenases (ADHs), also known as ketoreductases, could facilitate the stereoselective reduction of the prochiral ketone in 1,1,3,4,4-pentachlorobut-3-en-2-one to a chiral alcohol. nih.gov This would be a valuable transformation, as chiral halogenated building blocks are important in pharmaceutical and agrochemical synthesis. bibliotekanauki.pl Research could involve screening a wide array of microorganisms (such as yeast, Geotrichum, or Lactobacillus) or isolated enzymes for their ability to perform this reduction with high enantioselectivity. nih.govnih.gov Whole-cell biocatalysis, which utilizes the cell's own machinery to regenerate necessary cofactors, presents a cost-effective and stable option for such transformations. psu.eduresearchgate.net

Table 2: Hypothetical Biocatalytic Reductions

| Enzyme Source (Hypothetical) | Enzyme Type | Potential Product | Significance |

|---|---|---|---|

| Saccharomyces cerevisiae (Yeast) | Alcohol Dehydrogenase (ADH) | (R)- or (S)-1,1,3,4,4-Pentachlorobut-3-en-2-ol | Production of a single enantiomer chiral alcohol. psu.edu |

| Geotrichum candidum | Carbonyl Reductase | (R)- or (S)-1,1,3,4,4-Pentachlorobut-3-en-2-ol | High enantioselectivity shown for other ketones. nih.gov |

| Lactobacillus kefir | Alcohol Dehydrogenase (ADH) | (R)-1,1,3,4,4-Pentachlorobut-3-en-2-ol | Known for excellent anti-Prelog (R)-stereoselectivity. nih.gov |

Advanced Spectroscopic Probes for Real-time Reaction Monitoring

To fully understand and optimize the synthesis and subsequent reactions of 1,1,3,4,4-pentachlorobut-3-en-2-one, advanced real-time monitoring techniques are essential. These methods provide deep insights into reaction kinetics, mechanisms, and the formation of transient intermediates without interrupting the process. monash.edu

Future studies could employ techniques like in-situ Fourier Transform Infrared (FT-IR) or Nuclear Magnetic Resonance (NMR) spectroscopy. monash.edu For example, FT-IR could track the disappearance of the carbonyl peak and the appearance of a hydroxyl peak during a reduction reaction, providing real-time conversion data. In-situ NMR could offer detailed structural information on intermediates formed during complex transformations, such as cycloadditions or rearrangements. Coupling these spectroscopic methods with flow reactors would allow for high-throughput screening of reaction conditions and rapid optimization. monash.edu

Table 3: Spectroscopic Monitoring Applications

| Spectroscopic Technique | Information Gained | Potential Application |

|---|---|---|

| In-situ FT-IR/FT-NIR | Real-time functional group conversion (e.g., C=O to C-OH). monash.edu | Monitoring the rate and endpoint of ketone reduction. |

| Online NMR Spectroscopy | Detailed structural information on reactants, intermediates, and products. monash.edu | Elucidating the mechanism of a heterocyclic synthesis from the butenone. |

| Mass Spectrometry (MS) | Identification of product patterns and end groups. monash.edu | Continuous monitoring of reaction products in a flow chemistry setup. |

Design of Next-Generation Polyhalogenated Synthons

A synthon is a conceptual unit that aids in planning a synthesis by representing a potential starting material. wikipedia.org The unique structure of 1,1,3,4,4-pentachlorobut-3-en-2-one, with its electron-deficient double bond, ketone group, and multiple chlorine atoms, makes it a highly attractive candidate for use as a versatile polyhalogenated synthon.

Its reactivity could be harnessed to construct complex molecular architectures. For example, the enone system is a classic Michael acceptor, allowing for conjugate addition reactions. Furthermore, it could serve as a four-carbon building block in cycloaddition reactions to synthesize a variety of chlorinated heterocyclic compounds, which are classes of molecules with significant applications in medicinal chemistry. mdpi.comnih.gov Research in this area would involve exploring its reactivity with various nucleophiles and dienes to establish it as a reliable building block for organic synthesis.

Expanding the Scope of Synthetic Applications in Emerging Fields

The applications of polychlorinated compounds are historically extensive, ranging from plasticizers to fire retardants, though often accompanied by environmental concerns. nih.govresearchgate.net A key future direction for 1,1,3,4,4-pentachlorobut-3-en-2-one would be to leverage its unique reactivity for applications in modern, high-value fields, while carefully considering the lifecycle of the resulting products.

Potential areas of exploration include:

Materials Science: As a monomer or cross-linking agent for the synthesis of novel polymers with enhanced thermal stability or flame-retardant properties. The high chlorine content could impart useful characteristics.

Agrochemicals: As a scaffold for new pesticides or herbicides. The biological activity of many chlorinated organic molecules is well-documented.

Medicinal Chemistry: As a starting material for the synthesis of complex heterocyclic molecules. nih.govresearchgate.net Many pharmaceuticals contain heterocyclic rings, and the chlorine atoms could serve as handles for further functionalization or to modulate the electronic and lipophilic properties of a drug candidate.

Exploring these avenues would expand the utility of this specific polyhalogenated ketone beyond a laboratory curiosity, potentially establishing it as a valuable tool in creating functional materials and biologically active molecules.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.